CYP2A6 and MAO Enzyme Inhibition: Potency Benchmarking for Drug Metabolism Research
The 13-O-acetate derivative of the target compound demonstrates irreversible inhibition of CYP2A6 with IC₅₀ values of 8.64 µM and 22.3 µM under pre-incubation and co-incubation conditions, respectively . The parent compound, 8alpha-(2-Methylacryloyloxy)hirsutinolide, serves as the direct synthetic precursor and is the standard reference for this activity, with its specific inhibition profile towards CYP2A6 and MAO enzymes being a key differentiator from other hirsutinolides . In contrast, the simpler analog 8alpha-hydroxyhirsutinolide shows no reported CYP2A6 or MAO inhibition, instead acting on NF-κB pathways (IC₅₀ = 1.9 µM), underscoring the functional switch driven by the 8α-ester group .
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | CYP2A6: IC₅₀ = 8.64 µM (pre-incubation), 22.3 µM (co-incubation) for 13-O-acetate derivative; parent compound is the direct precursor . |
| Comparator Or Baseline | 8alpha-Hydroxyhirsutinolide: No reported CYP2A6 or MAO inhibition; IC₅₀ = 1.9 µM for NF-κB inhibition . |
| Quantified Difference | Functional switch: presence of 2-methylacryloyloxy ester confers CYP2A6/MAO inhibition activity absent in the hydroxyl analog. |
| Conditions | CYP2A6 inhibition assay with pre-incubation and co-incubation protocols. |
Why This Matters
This establishes the compound as the essential starting point for research focused on CYP2A6 and MAO enzyme modulation, a niche distinct from the anti-inflammatory activity of its 8α-hydroxy analog.
